1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Catalog No.
S6632963
CAS No.
1264045-84-2
M.F
C17H15N3O4
M. Wt
325.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H...

CAS Number

1264045-84-2

Product Name

1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

IUPAC Name

2-(2-methyl-4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

InChI

InChI=1S/C17H15N3O4/c1-11-9-13(20(23)24)7-8-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22)

InChI Key

NLJQRSGZTSSBDE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3

1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique pyrazole structure, which consists of a five-membered ring containing two nitrogen atoms. The molecular formula for this compound is C17H15N3O4, and it has a molecular weight of 325.32 g/mol. This compound features various functional groups, including a carboxylic acid and nitro group, contributing to its chemical reactivity and biological properties .

Typical for pyrazole derivatives, including:

  • Nucleophilic Substitution: The presence of the carboxylic acid group allows for nucleophilic attack, leading to various substitutions.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity.
  • Condensation Reactions: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.

These reactions make 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid a versatile building block in organic synthesis .

Compounds containing the pyrazole moiety are known for their diverse biological activities. Research indicates that 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits:

  • Anti-inflammatory Properties: Some studies have shown that pyrazole derivatives can inhibit inflammatory pathways.
  • Antimicrobial Activity: This compound may possess activity against various bacterial strains due to its structural features.
  • Antitumor Activity: Certain derivatives have been evaluated for their potential in cancer treatment, showing promise in inhibiting tumor cell proliferation .

The synthesis of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Combining hydrazine derivatives with appropriate carbonyl compounds leads to the formation of the pyrazole ring.
  • Functional Group Transformations: Subsequent steps may involve the introduction of the carboxylic acid and nitro groups through electrophilic aromatic substitution or other functionalization techniques.
  • Cyclization Processes: The final structure is often achieved through cyclization reactions that stabilize the pyrazole framework .

The unique properties of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid make it suitable for various applications:

  • Pharmaceutical Development: Its biological activities suggest potential uses in developing new drugs targeting inflammation and cancer.
  • Agricultural Chemistry: Compounds with similar structures are often explored as agrochemicals due to their antimicrobial properties.
  • Material Science: Pyrazole derivatives are investigated for use in polymers and materials due to their stability and reactivity .

Interaction studies involving 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid focus on:

  • Protein Binding: Evaluating how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Enzyme Inhibition: Studies may assess its ability to inhibit specific enzymes linked to disease pathways.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts .

Several compounds share structural similarities with 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Benzoyl-1-(3-nitrophenyl)-5-phenyldihydro-pyrazoleC23H15N3O5Contains benzoyl groupAntimicrobial, anti-inflammatory
5-Oxo-1-phenyldihydro-pyrazoleC17H15N3O2Oxo group instead of carboxylic acidAntitumor activity
4-MethylpyrazoleC4H6N2Simple pyrazole structureUsed as an inhibitor in biochemical assays

The presence of both a nitro group and a carboxylic acid in 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid distinguishes it from these compounds, enhancing its potential biological activity and applications .

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

325.10625597 g/mol

Monoisotopic Mass

325.10625597 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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